methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C12H15NO6 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Research has shown the transformation of related compounds into heterocyclic structures, such as thiazole-carboxylates and pyrrole derivatives, indicating their utility in synthesizing complex organic molecules with potential pharmaceutical applications (Žugelj et al., 2009).
Antimicrobial Activity
- A study on the synthesis of novel pyrrole derivatives demonstrated their significant antimicrobial properties. The inclusion of methoxy groups in the structure was found to increase the antimicrobial activity, highlighting the potential for developing new therapeutic agents (Hublikar et al., 2019).
Crystal Structure Determination
- Functionalized pyrroles have been studied for their antitumoral properties, with their crystal structures determined ab initio from synchrotron X-ray powder diffraction data. This research underscores the importance of structural analysis in the development of anticancer drugs (Silva et al., 2012).
Organic Synthesis and Medicinal Chemistry
- The synthesis of highly substituted N-heterocyclic compounds from N,N-dimethylated aromatic α-amino acids shows the potential of similar chemical structures in producing diverse organic molecules with possible applications in medicinal chemistry (Barceló and Bienz, 2018).
Synthesis of Anti-inflammatory Agents
- Complexes of metal ions with anti-inflammatory drugs have been synthesized and characterized, demonstrating the role of similar chemical compounds in enhancing the efficacy and specificity of anti-inflammatory treatments (Dendrinou-Samara et al., 1998).
Properties
IUPAC Name |
methyl 5-acetyloxy-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-6-10(12(16)18-4)8(5-9(15)17-3)11(13-6)19-7(2)14/h13H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWNASFQDAVRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)OC(=O)C)CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379325 | |
Record name | methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77978-85-9 | |
Record name | methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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